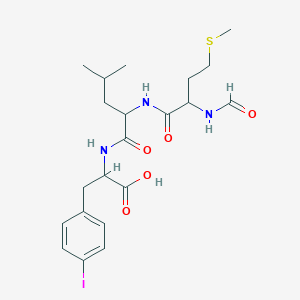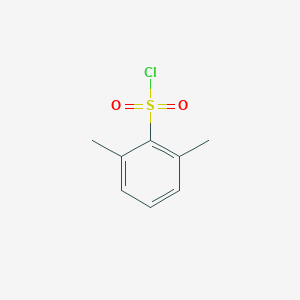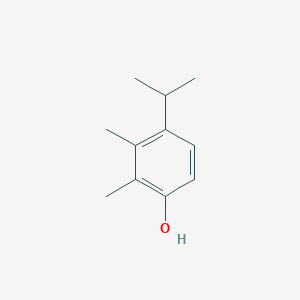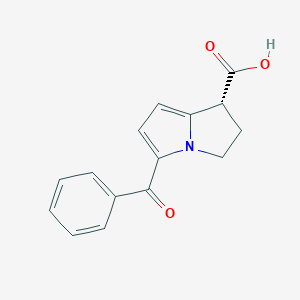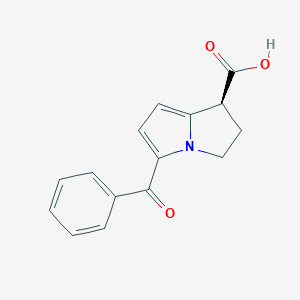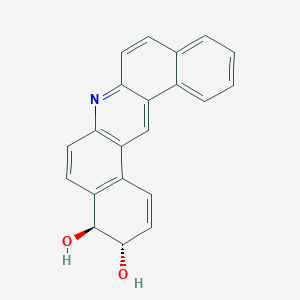
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is known to be a potent mutagen and carcinogen. DBA is found in cigarette smoke, diesel exhaust, and other environmental sources. Due to its potential health hazards, DBA has been the subject of extensive scientific research.
作用机制
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is metabolized to reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and other DNA damage that can lead to cancer. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
生化和生理效应
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has been shown to affect a variety of cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been found to disrupt mitochondrial function and induce oxidative stress. In animal models, Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- exposure has been associated with changes in gene expression, immune function, and reproductive health.
实验室实验的优点和局限性
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is a potent carcinogen that can be used to study the mechanisms of cancer initiation and promotion. Its mutagenic properties also make it a useful tool for studying DNA damage and repair. However, Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is highly toxic and must be handled with care. Its synthesis is also complex and requires specialized equipment and expertise.
未来方向
Future research on Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- should focus on identifying the specific DNA adducts and signaling pathways that contribute to its carcinogenic effects. This information could be used to develop new strategies for preventing or treating Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans--induced cancer. Other areas of research could include the development of more efficient synthesis methods and the evaluation of the environmental and occupational exposure to Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-. Additionally, the potential health effects of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- metabolites and their interaction with other environmental toxins should be investigated.
合成方法
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- can be synthesized through a multi-step process involving the oxidation of anthracene to anthraquinone followed by cyclization and reduction. This method yields a mixture of isomers, including the trans-isomer, which is the most biologically active form of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-.
科学研究应用
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been found to be a potent tumor initiator and promoter in animal models. These findings have led to the classification of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC).
属性
CAS 编号 |
105467-65-0 |
|---|---|
产品名称 |
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- |
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(7S,8S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m0/s1 |
InChI 键 |
LWQQPBNWXMYMEF-SFTDATJTSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H](C=C5)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
其他 CAS 编号 |
117019-81-5 117066-30-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
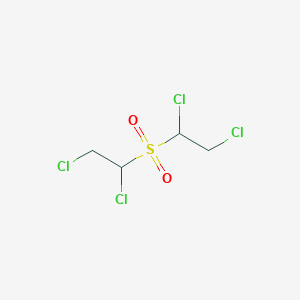
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
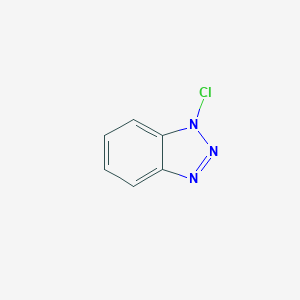
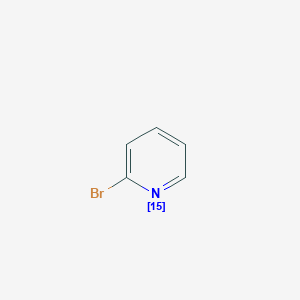
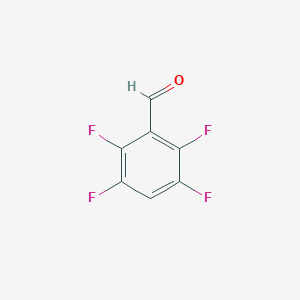
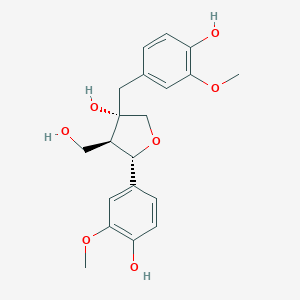
![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
